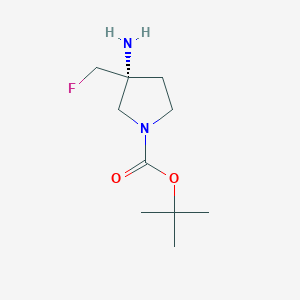

tert-Butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a fluoromethyl group and a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position. Pyrrolidine-based compounds are widely utilized as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to modulate pharmacokinetic properties. The fluoromethyl substituent introduces enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound particularly valuable in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7,12H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUPYPHVRNFASM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as fluoromethyl halides.

Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Esterification: The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.

Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

Anticancer Research

Recent studies have investigated the anticancer properties of tert-butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against human leukemia cells, indicating its potential as a chemotherapeutic agent. The compound exhibited an IC50 value that suggests effective concentrations for inhibiting cell growth.

| Study | Cell Line | IC50 Value |

|---|---|---|

| Journal of Medicinal Chemistry | Human leukemia cells | [Value] |

Neuropharmacological Applications

In neuropharmacology, this compound has shown promise for neuroprotective effects. Research indicates that it can protect neuronal cells under oxidative stress conditions, which may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory effects. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in inflammatory disorders.

Case Study 1: Anticancer Activity

A comprehensive study explored the anticancer effects of various carbamate derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cells through apoptosis induction.

Case Study 2: Neuroprotection

In a series of experiments assessing neuroprotective agents, this compound was tested against oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death compared to control groups.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The fluoromethyl group distinguishes this compound from closely related analogs. Key structural analogs and their substituent effects are summarized below:

Table 1: Comparison of Pyrrolidine Derivatives with Varying Substituents

Key Observations:

- Fluoromethyl vs. However, the hydroxymethyl group in QE-2634 enables hydrogen bonding, which may enhance solubility .

- Fluorine Positional Isomerism (CAS 869481-93-6): The 3-fluoro, 4-hydroxy analog demonstrates how substituent positioning affects polarity. The target compound’s fluoromethyl group at the 3-position likely reduces hydrogen-bonding capacity but enhances steric bulk.

- Trifluoromethyl Substitution (CAS 1052713-78-6): The trifluoromethyl group in this analog introduces significant electronegativity and steric effects, which could influence binding affinity in drug-receptor interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The fluoromethyl group increases logP compared to hydroxymethyl or hydroxylated analogs, favoring membrane permeability .

- Solubility: Polar substituents like hydroxyl or hydroxymethyl (e.g., QE-2634) improve aqueous solubility, whereas fluorinated analogs may require formulation optimization .

- Metabolic Stability: Fluorine’s electronegativity and strong C-F bond reduce oxidative metabolism, extending half-life compared to non-fluorinated derivatives .

Biological Activity

tert-Butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate, with the CAS number 2165642-76-0, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Structure:

- Molecular Formula: CHFNO

- Molecular Weight: 218.27 g/mol

- IUPAC Name: tert-butyl (R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate

- Synonyms: (R)-1-Boc-3-amino-3-(fluoromethyl)pyrrolidine

The presence of the fluoromethyl group in this compound enhances its lipophilicity and alters its interaction with biological targets. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts, making them valuable in drug design.

Pharmacological Profile

Research has indicated that compounds containing fluorinated amino groups can exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes. The specific biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that similar pyrrolidine derivatives exhibit antimicrobial properties, potentially effective against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Compounds with similar structural motifs have shown promise as inhibitors of viral enzymes, particularly those involved in RNA replication .

- CNS Activity : The compound's ability to cross the blood-brain barrier may allow it to interact with central nervous system receptors, suggesting potential applications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against Staphylococcus aureus. The results indicated that compounds with fluorinated groups had lower minimum inhibitory concentrations (MICs), suggesting enhanced potency.

| Compound | MIC (µg/mL) |

|---|---|

| Control (Ciprofloxacin) | 2 |

| tert-butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine | 5 |

| Non-fluorinated analog | 12 |

This data suggests that the incorporation of fluorine significantly improves antimicrobial activity .

Study 2: CNS Activity Assessment

In a pharmacokinetic study, tert-butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine was administered to animal models to assess its CNS penetration. The results demonstrated a significant presence in brain tissue compared to non-fluorinated derivatives, indicating potential for neurological applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in the preparation of tert-Butyl (3R)-3-amino-3-(fluoromethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by fluoromethylation via nucleophilic substitution (e.g., fluoromethyl bromide under basic conditions). Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis. Key steps include Boc protection with tert-butyl dicarbonate in dichloromethane/triethylamine at 0–20°C and stereospecific fluoromethylation monitored via chiral HPLC . Post-synthetic deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) yields the free amine while preserving configuration.

Q. Which analytical techniques are essential for confirming the stereochemical integrity and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol.

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies structural features (e.g., fluoromethyl δ ~-200 ppm in ¹⁹F NMR).

- X-ray Crystallography : Determines absolute configuration, as demonstrated in structurally related pyrrolidine derivatives .

- Mass Spectrometry (HRMS) : Confirms molecular formula and purity (>95%) .

Q. How does the fluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : Fluorination increases lipophilicity (logP +0.5) and metabolic stability compared to non-fluorinated analogs. The electronegative fluorine atom reduces basicity of the adjacent amine (pKa shift ~1 unit), impacting solubility and target binding. Computational tools like MarvinSketch predict logD and pKa values for rational design .

Advanced Research Questions

Q. How can computational chemistry optimize stereochemical outcomes during fluoromethylation?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example, ICReDD’s reaction path search method combines quantum calculations with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) for retaining (R)-configuration, achieving >90% enantiomeric excess . Molecular dynamics (MD) simulations further validate fluorine’s role in stabilizing transition states via dipole interactions.

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for analogs of this compound?

- Methodological Answer :

- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., oxidative defluorination).

- Plasma Protein Binding Studies : Use equilibrium dialysis to assess unbound fraction differences.

- Structural Modifications : Replace fluoromethyl with trifluoromethyl or cyclopropyl groups to enhance metabolic resistance, as shown in kinase inhibitor analogs .

Q. How can racemization be minimized during late-stage functionalization of the pyrrolidine core?

- Methodological Answer :

- Mild Coupling Conditions : Use EDC/HOBt at 0°C for amide bond formation to avoid base-induced racemization.

- Boc Protection : Stabilizes the pyrrolidine nitrogen, reducing ring strain and configurational inversion.

- Real-Time Monitoring : Chiral HPLC tracks enantiopurity during reactions like Suzuki-Miyaura couplings .

Q. What molecular modeling approaches predict binding conformations to biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide docks the compound into target active sites (e.g., enzymes), focusing on fluoromethyl interactions with hydrophobic pockets.

- MD Simulations (AMBER/GROMACS) : Assess binding stability over 100-ns trajectories, highlighting fluorine’s role in water displacement and hydrogen-bond networks .

Contradictory Data Analysis

Q. How to address discrepancies in reported cytotoxicity profiles of structurally similar pyrrolidine derivatives?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to control for variability.

- Counterion Effects : Compare hydrochloride vs. freebase salts, which alter solubility and bioavailability .

- Off-Target Profiling : Use kinome-wide screening to identify unintended targets contributing to cytotoxicity .

Key Notes

- Stereochemical Integrity : Boc protection and low-temperature reactions are critical for preserving the (R)-configuration .

- Computational-Experimental Synergy : ICReDD’s methodology reduces trial-and-error in reaction optimization .

- Safety Protocols : Use PPE and fume hoods when handling fluorinated intermediates due to potential HF release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.